molecular formula C11H14N2O4S B1296588 1-(3-Nitrophenylsulfonyl)piperidine CAS No. 91619-31-7

1-(3-Nitrophenylsulfonyl)piperidine

Cat. No. B1296588
CAS RN: 91619-31-7
M. Wt: 270.31 g/mol
InChI Key: BZBNTCYTNHCSJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

1-(3-Nitrophenylsulfonyl)piperidine is a synthetic compound. Research efforts have focused on its synthesis and characterization, with various methods reported in scientific literature.


Chemical Reactions Analysis

While the specific research applications of 1-(3-Nitrophenylsulfonyl)piperidine are limited, its chemical structure suggests potential avenues for exploration. The presence of a sulfonyl group (SO2) suggests the possibility of using this compound as a precursor for further chemical modification.


Physical And Chemical Properties Analysis

1-(3-Nitrophenylsulfonyl)piperidine has a molecular weight of 270.31 g/mol . It has a topological polar surface area of 91.6 Ų and a complexity of 392 . It has 0 hydrogen bond donors, 5 hydrogen bond acceptors, and 2 rotatable bonds .

Scientific Research Applications

BSA Binding and Biological Screening

A study by Iqbal et al. (2020) involved synthesizing new compounds derived from 1-(4-nitrophenylsulfonyl)piperidine, which were evaluated for their biological activities. These compounds showed potential for anti-bacterial, anti-inflammatory, and acetylcholinesterase (AChE) activities, with molecular docking studies identifying active sites for AChE inhibition.

Crystal Structures with Piperidine

Jin et al. (2015) investigated the crystal structures of salts derived from piperidine, including compounds structurally related to 1-(3-Nitrophenylsulfonyl)piperidine. Their study, detailed in the Journal of Chemical Crystallography, emphasized the importance of hydrogen bonds and secondary interactions in structure formation and stability.

Synthesis and Evaluation of Oxadiazoles

Research by Iqbal et al. (2017) focused on synthesizing 1,3,4-oxadiazoles containing a piperidine nucleus derived from 1-(4-nitrophenylsulfonyl)piperidine. These compounds were analyzed for their antibacterial activity, highlighting the potential for developing new antibacterial agents.

Stereodynamics in Piperidine Derivatives

A study on the stereodynamic behavior of 1-(trifluoromethylsulfonyl)piperidine and related compounds was conducted by Shainyan et al. (2008). This research, published in Tetrahedron, explored the conformers of these compounds and their interactions, providing insights into their chemical behavior and potential applications.

Biological Evaluation of Oxadiazole Compounds

Khalid et al. (2016) synthesized a series of 1,3,4-oxadiazole derivatives, as reported in their study available at this link. These compounds were evaluated for their enzyme inhibitory activities and molecular docking studies were conducted to assess their biological potential.

N-sulfonyl Pictet–Spengler Reaction

Liu et al. (2006) reported on the synthesis of various substituted 2,3-dihydro-1H-spiro[isoquinoline-4,4′-piperidine] using N-(2-nitrophenyl)sulfonyl as both an activating and protecting group. This study, published in Tetrahedron Letters, can be found here.

Synthesis and Spectroscopic Properties

Aydinli et al. (2010) synthesized and analyzed the crystal structures of certain piperidine derivatives, as detailed in their research in Spectroscopy Letters. The study is accessible here and offers insights into the structural and spectroscopic properties of these compounds.

Fluorescence-Tagged Histamine Receptor Ligands

Amon et al. (2007) coupled different piperidine derivatives to fluorescent moieties to create novel histamine H3 receptor ligands. Their study, available here, highlights the potential of these compounds in understanding the binding site on the histamine H3 receptor.

Reaction with Nitrogen Dioxide

Goldstein et al. (2003) investigated the reaction of piperidine nitroxides with nitrogen dioxide, a key intermediate in cellular nitrosative stress. This research, published in the Journal of the American Chemical Society, can be found here.

Modulation of Oxidative Damage by Nitroxide Radicals

Dragutan and Mehlhorn (2007) examined the reactivity of piperidine nitroxides in biological environments, focusing on their reduction to hydroxylamines and oxidation to oxoammonium compounds. Their findings are detailed in Free Radical Research, accessible here.

Safety And Hazards

1-(3-Nitrophenylsulfonyl)piperidine is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It’s advised to avoid breathing dust/fume/gas/mist/vapours/spray and to rinse cautiously with water for several minutes in case of contact with eyes .

Future Directions

Piperidines, which include 1-(3-Nitrophenylsulfonyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

1-(3-nitrophenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c14-13(15)10-5-4-6-11(9-10)18(16,17)12-7-2-1-3-8-12/h4-6,9H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBNTCYTNHCSJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10306348
Record name 1-(3-NITROPHENYLSULFONYL)PIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645055
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(3-Nitrophenylsulfonyl)piperidine

CAS RN

91619-31-7
Record name 1-[(3-Nitrophenyl)sulfonyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91619-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 175845
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091619317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 91619-31-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175845
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-NITROPHENYLSULFONYL)PIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Nitrophenylsulfonyl)piperidine
Reactant of Route 2
Reactant of Route 2
1-(3-Nitrophenylsulfonyl)piperidine
Reactant of Route 3
Reactant of Route 3
1-(3-Nitrophenylsulfonyl)piperidine
Reactant of Route 4
Reactant of Route 4
1-(3-Nitrophenylsulfonyl)piperidine
Reactant of Route 5
Reactant of Route 5
1-(3-Nitrophenylsulfonyl)piperidine
Reactant of Route 6
Reactant of Route 6
1-(3-Nitrophenylsulfonyl)piperidine

Citations

For This Compound
1
Citations
AM Qandil, MA Hassan… - Archiv der Pharmazie: An …, 2008 - Wiley Online Library
Twenty five benzenesulfonamides containing one imidazole or triazole ring, or two imidazole or triazole rings have been synthesized and evaluated as anticandidal agents. The most …
Number of citations: 15 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.